molecular formula C17H18O3 B12626024 (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone CAS No. 918969-79-6

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone

Cat. No.: B12626024
CAS No.: 918969-79-6
M. Wt: 270.32 g/mol
InChI Key: TUCMOLSQGOYVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H18O3 It is known for its unique structural properties, which include both hydroxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 4-hydroxy-3-propylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-3-methoxyphenyl)(4-methoxyphenyl)methanone
  • (4-Hydroxy-3-propylphenyl)(4-hydroxyphenyl)methanone
  • (4-Methoxy-3-propylphenyl)(4-methoxyphenyl)methanone

Uniqueness

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which confer distinct chemical and biological properties

Properties

CAS No.

918969-79-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-hydroxy-3-propylphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H18O3/c1-3-4-13-11-14(7-10-16(13)18)17(19)12-5-8-15(20-2)9-6-12/h5-11,18H,3-4H2,1-2H3

InChI Key

TUCMOLSQGOYVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.